BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of 2-Chloro-4-
propylpyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-4-propylpyrimidine

Cat. No.: B056329

This guide provides a detailed overview of the spectroscopic data for 2-Chloro-4-
propylpyrimidine (CAS No: 111196-80-6), a key intermediate in various chemical syntheses.
[1] Due to the limited availability of publicly accessible experimental spectra for this specific
molecule, this document presents a combination of predicted data based on established
spectroscopic principles and comparative data from analogous structures. The information is
intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis.

The molecular formula for 2-Chloro-4-propylpyrimidine is C7HsCINz, with a molecular weight
of 156.6 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. Below are the predicted *H and 13C NMR chemical shifts for 2-Chloro-4-
propylpyrimidine.

1.1. Predicted *H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the
pyrimidine ring and the aliphatic protons of the propyl group.
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Proton Assignment

Predicted Chemical

Predicted Multiplicity

Predicted Integration

Shift (5, ppm)

H-6 (Pyrimidine Ring) 8.5-8.7 Doublet (d) 1H
H-5 (Pyrimidine Ring) 72-74 Doublet (d) 1H
-CHz- (Propyl, a to )
] 28-3.0 Triplet (t) 2H
ring)
-CH2- (Propyl, B to
_ (Propyl, B 1.7-19 Sextet (sxt) 2H
ring)
-CHs (Propyl, y to

* (Propyl,y 09-1.1 Triplet (t) 3H

ring)

1.2. Predicted 13C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.

Carbon Assignment

Predicted Chemical Shift (8, ppm)

C-2 (C-Cl) 160 - 162
C-4 (C-propyl) 170-172
C-6 (CH) 157 - 159
C-5 (CH) 118 - 120
-CHz- (Propyl, a to ring) 35-37
-CHz- (Propyl, B to ring) 22 -24
-CHs (Propyl, y to ring) 13-15

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Predicted Absorption Range

Vibrational Mode Intensity
(cm~)

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 2960 Strong

C=N/C=C Ring Stretch 1400 - 1600 Medium-Strong

C-CI Stretch 600 - 800 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Parameter Value

Molecular lon (M*) m/z 156 (corresponding to 2C71H93°CIN2)

m/z 158 (due to 3’Cl, approx. 32% intensity of

Isotope Peak (M+2)*
p (M+2) M)

Predicted fragments would result from the loss
Key Fragments of the propyl group, chlorine, or portions of the

pyrimidine ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-propylpyrimidine in
0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-de).

e Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
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e Acquisition: Record *H and 3C NMR spectra at room temperature. For 'H NMR, use a
sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a larger
number of scans will be necessary due to the low natural abundance of the 13C isotope.

o Referencing: Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) or by
preparing a KBr pellet or a Nujol mull (if solid). For Attenuated Total Reflectance (ATR)-FTIR,
the sample is placed directly on the crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm™1).

Data Presentation: The spectrum is typically presented as percent transmittance versus
wavenumber (cm™?).

Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
typically via direct infusion or after separation by Gas Chromatography (GC-MS).

lonization: Use Electron lonization (El) as a standard method to generate the molecular ion
and characteristic fragments.

Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.qg.,
quadrupole or time-of-flight).

Data Presentation: The resulting mass spectrum plots relative ion abundance against the
m/z ratio.

Visualizations

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the characterization of a synthesized
chemical compound using multiple spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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